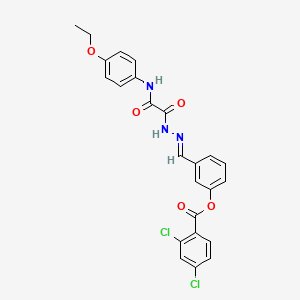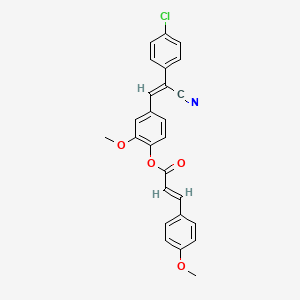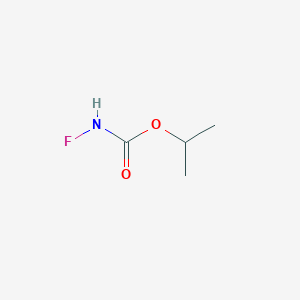![molecular formula C13H18N4OS2 B12008296 4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide CAS No. 92034-82-7](/img/structure/B12008296.png)
4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is a complex organic compound with the molecular formula C13H18N4OS2 It is known for its unique structure, which includes both carbothioyl and aminocarbothioyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzamide with thiourea under controlled conditions to introduce the aminocarbothioyl groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the aminocarbothioyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzamides and thioureas
Applications De Recherche Scientifique
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- 2-aminothiazole-4-carboxamide
- ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
Uniqueness
4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is unique due to its dual aminocarbothioyl groups, which provide distinct reactivity and potential biological activity compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
92034-82-7 |
|---|---|
Formule moléculaire |
C13H18N4OS2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-(carbamothioylcarbamothioylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C13H18N4OS2/c1-3-17(4-2)11(18)9-5-7-10(8-6-9)15-13(20)16-12(14)19/h5-8H,3-4H2,1-2H3,(H4,14,15,16,19,20) |
Clé InChI |
QZHQWFWBFAWMER-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=S)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)





![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
